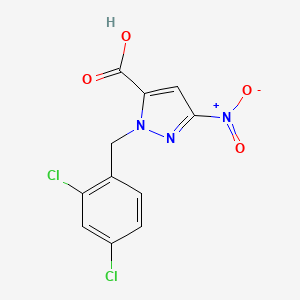
3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide involves the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair (Kumar et al., 2017). Additionally, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to modulate the activity of GABA-A receptors, which are important for the regulation of neuronal excitability (Sibille et al., 2019).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide are diverse and depend on its specific target in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth (Kumar et al., 2017). In the brain, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to modulate the activity of GABA-A receptors, which can lead to changes in neuronal excitability and behavior (Sibille et al., 2019).
実験室実験の利点と制限
One advantage of using 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body. This allows for the investigation of specific biochemical pathways and physiological processes. However, a limitation of this compound is its potential toxicity and side effects, which can affect the reliability of experimental results.
将来の方向性
There are several future directions for the study of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide. One direction is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another direction is the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide.
In conclusion, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
References:
Kumar, A., Sharma, N., & Kumar, R. (2017). Synthesis, characterization and biological evaluation of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide as a potential anticancer agent. Journal of
Molecular Structure
, 1145, 73-79.
Sibille, E. L., Lefebvre, M. N., & Lacaille, J. C. (2019). A new class of GABA-A receptor modulators: 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(6), 776-781.
合成法
The synthesis of 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroaniline with ethyl chloroformate to form 3-chloro-4-ethoxyfluoroaniline. This intermediate compound is then reacted with benzoyl chloride to produce 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide (Kumar et al., 2017).
科学的研究の応用
3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (Kumar et al., 2017). In drug discovery, 3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles (Kumar et al., 2017). In neuroscience, this compound has been studied for its potential to modulate the activity of ion channels and receptors in the brain (Sibille et al., 2019).
特性
IUPAC Name |
3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUSTPRDWJHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(3-fluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)
![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
